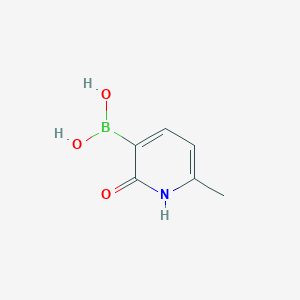

2-Hydroxy-6-methylpyridine-3-boronic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

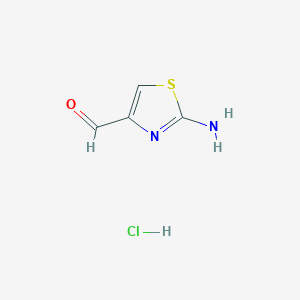

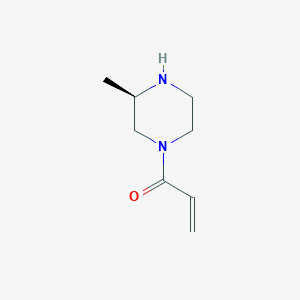

2-ヒドロキシ-6-メチルピリジン-3-ボロン酸は、分子式C6H8BNO3のボロン酸誘導体です。これは、特に医薬品化学の分野において、有機合成における貴重な化合物です。 この化合物は、さまざまな有機分子の合成において炭素-炭素結合を形成するために広く使用されている鈴木-宮浦カップリング反応における役割で知られています .

2. 製法

合成経路と反応条件: 2-ヒドロキシ-6-メチルピリジン-3-ボロン酸の合成は、いくつかの方法によって達成できます。

ハロゲン-金属交換とボリル化: この方法は、ハロゲン原子を金属(リチウムまたはマグネシウムなど)と交換し、その後ボリル化してボロン酸基を導入することを含みます.

指向性オルトメタル化(DoM)とボリル化: このアプローチは、金属-水素交換を使用して、ピリジン環の所望の位置にボリル化を誘導します.

パラジウム触媒クロスカップリング: ハロピリジンは、パラジウム触媒の存在下でテトラアルコキシジボランまたはジアルコキシヒドロボランとカップリングさせて、ボロン酸を形成できます.

工業的生産方法: 2-ヒドロキシ-6-メチルピリジン-3-ボロン酸の工業的生産は、通常、上記の合成経路のスケーラブルバージョンを含み、収率、純度、およびコスト効率を最適化します。連続フローリアクターと自動化システムの使用は、これらのプロセスの効率を高めることができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylpyridine-3-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to direct the borylation to the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form the boronic acid.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

化学反応の分析

反応の種類: 2-ヒドロキシ-6-メチルピリジン-3-ボロン酸は、次のものを含むさまざまな化学反応を起こします。

鈴木-宮浦カップリング: この反応は、パラジウム触媒の存在下で、ボロン酸とアリールまたはビニルハロゲン化物の間に炭素-炭素結合を形成します.

一般的な試薬と条件:

パラジウム触媒: 鈴木-宮浦カップリング反応で使用されます。

酸化剤: 過酸化水素または過ヨウ素酸ナトリウムなどの酸化反応。

求核剤: 置換反応では、一般的な求核剤にはアミンとチオールが含まれます。

主要な製品:

ビアリール化合物: 鈴木-宮浦カップリングによって形成されます。

アルコールとケトン: 酸化反応の結果です。

置換ピリジン: 求核置換によって生成されます。

4. 科学研究への応用

2-ヒドロキシ-6-メチルピリジン-3-ボロン酸は、科学研究において幅広い用途があります。

科学的研究の応用

2-Hydroxy-6-methylpyridine-3-boronic acid has a wide range of applications in scientific research:

作用機序

2-ヒドロキシ-6-メチルピリジン-3-ボロン酸の作用機序には、さまざまな金属触媒との安定な複合体を形成する能力が含まれ、鈴木-宮浦カップリングなどの反応を促進します。 ボロン酸基は、生物学的分子と相互作用することもでき、酵素を阻害したり、特定の受容体に結合したりする可能性があります .

類似の化合物:

6-ヒドロキシ-2-メチルピリジン-3-ボロン酸: 類似の反応性と用途を持つ、密接に関連する化合物.

2-ヒドロキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン: 有機合成に使用される別のボロン酸誘導体.

独自性: 2-ヒドロキシ-6-メチルピリジン-3-ボロン酸は、ピリジン環の特定の置換パターンによって独自であり、化学反応における反応性と選択性に影響を与える可能性があります。 これは、複雑な分子の合成と新しい材料の開発において貴重なツールになります .

類似化合物との比較

6-Hydroxy-2-methylpyridine-3-boronic acid: A closely related compound with similar reactivity and applications.

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic acid derivative used in organic synthesis.

Uniqueness: 2-Hydroxy-6-methylpyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and the development of new materials .

特性

CAS番号 |

1279715-26-2 |

|---|---|

分子式 |

C6H8BNO3 |

分子量 |

152.95 g/mol |

IUPAC名 |

(6-methyl-2-oxo-1H-pyridin-3-yl)boronic acid |

InChI |

InChI=1S/C6H8BNO3/c1-4-2-3-5(7(10)11)6(9)8-4/h2-3,10-11H,1H3,(H,8,9) |

InChIキー |

KKBXEBLRWQXFOC-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=C(NC1=O)C)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)

![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)